molecular formula C11H16 B13341837 2,6-Dimethylisopropylbenzene CAS No. 14411-75-7

2,6-Dimethylisopropylbenzene

Cat. No.: B13341837
CAS No.: 14411-75-7
M. Wt: 148.24 g/mol
InChI Key: IVCIQLTVLDOHKA-UHFFFAOYSA-N
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Description

2,6-Dimethylisopropylbenzene: is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with two methyl groups and an isopropyl group at the 2 and 6 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylisopropylbenzene can be synthesized through the alkylation of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where benzene and propylene are continuously fed into the system. The reaction is catalyzed by aluminum trichloride, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.

    Electrophilic Aromatic Substitution: It can undergo halogenation, nitration, and sulfonation reactions typical of aromatic hydrocarbons.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products:

    Oxidation: Formation of hydroperoxides.

    Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

    Reduction: Formation of corresponding hydrocarbons.

Scientific Research Applications

2,6-Dimethylisopropylbenzene has several applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used as a solvent and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisopropylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, influencing molecular pathways and processes. For example, in oxidation reactions, it forms hydroperoxides that can initiate radical polymerization.

Comparison with Similar Compounds

  • 1,2-Diisopropylbenzene
  • 1,3-Diisopropylbenzene
  • 1,4-Diisopropylbenzene

Comparison: 2,6-Dimethylisopropylbenzene is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution and oxidation reactions due to steric and electronic effects.

Properties

CAS No.

14411-75-7

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,3-dimethyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H16/c1-8(2)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3

InChI Key

IVCIQLTVLDOHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)C

Origin of Product

United States

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